1-Diazo-3,3-dimethyl-2-butanone
Description
1-Diazo-3,3-dimethyl-2-butanone is a diazo-containing ketone characterized by a reactive diazo (–N₂) group attached to a 3,3-dimethyl-2-butanone backbone. Diazo compounds are highly versatile in organic synthesis due to their ability to undergo cyclopropanation, C–H insertion, and other catalytic rearrangements .
Properties
CAS No. |
6832-15-1 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1-diazo-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C6H10N2O/c1-6(2,3)5(9)4-8-7/h4H,1-3H3 |
InChI Key |
IMBUVEMJUKQLQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
1-Diazo-3,3-dimethyl-2-butanone serves as a versatile intermediate in organic synthesis. It is particularly noted for its role in the formation of various complex organic molecules through diazo transfer reactions. The compound can be used to generate carbon-centered radicals, which are crucial for constructing complex molecular architectures.
Key Reactions and Mechanisms
- Diazo Transfer Reactions : The compound can facilitate the transfer of diazo groups to nucleophiles, leading to the formation of substituted diazo compounds. This is particularly useful in synthesizing azoles and other nitrogen-containing heterocycles.
- Radical Formation : The thermal decomposition of this compound yields free radicals that can participate in radical polymerization processes or other radical-mediated transformations.
Research has indicated that this compound exhibits notable biological activities. Its derivatives have been explored for their potential pharmacological properties.
Antimicrobial Properties
Several studies have demonstrated the antimicrobial effectiveness of compounds derived from this compound. For instance:
- Antibacterial Activity : Compounds synthesized from this diazo compound have shown activity against various bacterial strains, indicating potential for use in developing new antibiotics.
- Antifungal Activity : Similar derivatives have also been tested for antifungal properties, showcasing their applicability in treating fungal infections.
Material Science Applications
In addition to its synthetic and biological applications, this compound has found uses in material science.
Polymer Chemistry
The ability of this compound to generate radicals makes it suitable for:
- Initiators in Polymerization : It can serve as an initiator for free radical polymerization processes, leading to the development of new polymeric materials with tailored properties.
- Modification of Polymers : The incorporation of diazo functionalities into polymers can enhance their thermal stability and mechanical properties.
Case Study 1: Synthesis of Antibacterial Agents
A study focused on synthesizing novel antibacterial agents derived from this compound demonstrated effective inhibition against pathogenic bacteria. The synthesized compounds were evaluated using standard antimicrobial susceptibility tests, showing promising results against resistant strains.
Case Study 2: Radical Polymerization
Research involving the use of this compound as a radical initiator revealed that it could effectively initiate polymerization reactions at room temperature. This property was exploited to create polymers with specific functionalities suitable for biomedical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,3-Dimethyl-2-butanone (Pinacolone)
- Structure: Lacks the diazo group, retaining only the 3,3-dimethyl-2-butanone framework.
Physical Properties :
Property Value Source Boiling Point 106.2°C CAS RN 75-97-8 Density (20/20°C) 0.81 g/cm³ - Reactivity : Primarily used as a solvent in enzyme-catalyzed polyesterification reactions, demonstrating comparable performance to conventional solvents like toluene . Its lack of a diazo group limits its utility in cyclopropanation or catalytic rearrangements.
1-(4-Chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethyl-2-butanone (Climbazole)
- Structure: Shares the 3,3-dimethyl-2-butanone core but incorporates chlorophenoxy and imidazolyl substituents.
Physical Properties :
Property Value Source Melting Point 96–100°C CAS RN 38083-17-9 - Reactivity : Exhibits antifungal activity due to its N,O-bidentate directing groups, which enhance interactions with biological targets. Unlike diazo compounds, it undergoes stereoselective reduction to form pharmacologically active diastereomers .
- Applications : Widely used in antifungal therapies, particularly for topical and oral treatments .
1-Diazo-3,3-dimethyl-5-phenylhex-5-en-2-one (Structural Analogue)
- Structure : Contains a diazo group and an extended carbon chain with a phenyl substituent.
- Reactivity: Undergoes Rh-catalyzed intramolecular rearrangements. Without an electric field, product ratios (cyclopropane:cyclohexanone) are ~10:1; under electric fields, ratios shift dramatically to 100:1 or 1:2, highlighting the diazo group’s sensitivity to external conditions .
- Applications : Model compound for studying electric field effects on catalytic reactions .
Comparative Analysis Table
Research Findings and Insights
- Diazo vs. Ketone Reactivity: The diazo group in this compound enables unique reactivities (e.g., Rh-catalyzed rearrangements) absent in pinacolone or climbazole .
- Biological vs. Synthetic Utility : Climbazole’s antifungal efficacy contrasts with the synthetic utility of diazo compounds, underscoring the impact of functional groups on application .
- Solvent Performance : Pinacolone’s effectiveness as a bio-derived solvent rivals traditional options, emphasizing its role in sustainable chemistry .
Preparation Methods
Method A: Room-Temperature Condensation
This method involves the direct reaction of 3,3-dimethyl-2-butanone with anhydrous hydrazine in methanol at ambient temperature. The ketone (33.3 g, 0.33 mol) is combined with 97% hydrazine (64.0 g, 2.0 mol) and methanol (40 mL), stirred for 2.5 hours, and extracted with pentane. After washing with saturated sodium chloride and drying, the hydrazone is isolated in 82.5% yield (31.4 g) as a colorless oil. Nuclear magnetic resonance (NMR) analysis confirms a purity of 96%, with characteristic signals at δ 2.42 ppm (singlet, 3H for methyl groups) and δ 4.89 ppm (singlet, 2H for NH₂).
Method B: Reflux-Based Synthesis
For less reactive ketones or larger-scale production, reflux conditions are employed. A mixture of 3,3-dimethyl-2-butanone, hydrazine, and ethanol is heated under reflux for 16 hours. Post-reaction workup involves extraction with ether, yielding the hydrazone in 70% yield (10.3 g) with comparable purity to Method A. This approach is particularly advantageous for substrates requiring prolonged reaction times to achieve complete conversion.
Oxidation of Hydrazone to this compound
The critical diazotization step involves oxidation of the hydrazone using lead tetraacetate (Pb(OAc)₄). This reagent is chosen for its high efficiency in generating diazo compounds while minimizing side reactions.
Small-Scale Oxidation
A solution of 3,3-dimethyl-2-butanone hydrazone (3 mmol) in dimethylformamide (DMF, 25–30 mL) is cooled to −78°C under nitrogen. Lead tetraacetate (3.0–3.6 mmol) is added portionwise, followed by a base such as tetramethylguanidine (10–15 mL). The reaction is stirred for 10–20 minutes, after which the diazo compound is extracted with hexane at low temperature. Yields range from 81% to 100%, as quantified by nitrogen evolution during acid decomposition.
Large-Scale Protocol
For industrial applications, Pb(OAc)₄ (0.033 mol) is gradually added to a stirred solution of hydrazone (3–6 g, 0.03 mol) and tetramethylguanidine (10–15 mL) in DMF (30–40 mL) at −78°C. The mixture is extracted with hexane, and the product is isolated via reduced-pressure distillation. This method maintains high yields (90–95%) while accommodating batch sizes up to 6 g.
Optimization and Mechanistic Considerations
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
Temperature Control
Maintaining the reaction at −78°C is crucial to suppress diazo decomposition and side reactions such as [3+2] cycloadditions. Low temperatures stabilize the diazo compound, enabling high yields even on multigram scales.
Analytical Characterization
Spectroscopic Data
-
Infrared (IR) Spectroscopy : The hydrazone precursor exhibits a strong N–H stretch at 3300 cm⁻¹ and a C=O absorption at 1700 cm⁻¹. Post-oxidation, the diazo compound shows a characteristic N=N stretch at 2100 cm⁻¹.
-
¹H NMR : The diazo product displays a singlet at δ 1.47 ppm for the geminal dimethyl groups and a downfield-shifted carbonyl carbon at δ 208 ppm in ¹³C NMR.
Purity Assessment
Gas volumetric analysis via nitrogen evolution confirms diazo compound purity. For example, decomposition in 30% sulfuric acid releases stoichiometric nitrogen, correlating directly with yield.
Comparative Analysis of Methods
| Parameter | Method A (Room Temperature) | Method B (Reflux) |
|---|---|---|
| Reaction Time | 2.5 hours | 16 hours |
| Yield | 82.5% | 70% |
| Purity | 96% | 95% |
| Scalability | Suitable for ≤100 g | Optimal for ≥1 kg |
Q & A
Basic: What are the primary synthetic routes for preparing 1-diazo-3,3-dimethyl-2-butanone?
Methodological Answer:
The synthesis typically involves diazo transfer to the parent ketone, 3,3-dimethyl-2-butanone (pinacolone). A common method includes reacting the ketone with a diazo-transfer reagent (e.g., tosyl azide) under basic conditions. Key steps:
Ketone Activation : Deprotonate the α-carbon of 3,3-dimethyl-2-butanone using a base like DBU.
Diazo Transfer : Introduce the diazo group via electrophilic attack by the diazo-transfer reagent.
Purification : Use column chromatography or distillation to isolate the product.
Critical Considerations :
- Steric hindrance from the geminal dimethyl groups may slow the reaction.
- Monitor reaction progress via IR spectroscopy (diazo C=N₂ stretch ~2100 cm⁻¹) .
Basic: How can NMR spectroscopy distinguish this compound from its parent ketone?
Methodological Answer:
- ¹H NMR :
- Parent Ketone (3,3-dimethyl-2-butanone) :
- CH₃ groups (δ 0.9 ppm, singlet, 6H due to geminal dimethyl).
- CH₃ adjacent to carbonyl (δ 2.1–2.3 ppm, singlet, 3H) .
- Diazo Derivative :
- Loss of α-proton signal (replaced by diazo group).
- New deshielding effects near the diazo group (C=O shift upfield due to electron withdrawal).
- ¹³C NMR :
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazards :
- Explosive Risk : Diazo compounds are shock-sensitive. Avoid friction, heat, or sparks.
- Toxicity : Harmful if inhaled (H302 hazard statement) .
- Safety Measures :
- Use blast shields and conduct reactions in fume hoods.
- Store in inert atmospheres (e.g., argon) at low temperatures.
- Follow P264 (wash hands), P301+P317 (seek medical help if ingested), and P501 (dispose as hazardous waste) protocols .
Advanced: Why does this compound resist Wolff rearrangement under certain catalytic conditions?
Methodological Answer:
The geminal dimethyl groups sterically hinder the formation of the ketene intermediate required for Wolff rearrangement. Evidence from silver(I)-catalyzed reactions shows:
- Intramolecular Cycloaddition : Instead of rearrangement, the diazo group undergoes 1,3-dipolar cycloaddition to form bicyclic pyrazoles (e.g., product 105 in equation 42) .
- Control Experiment : Analogous diazo compounds lacking dimethyl groups undergo normal Arndt-Eistert homologation.
Implications : Steric effects dominate over electronic effects in directing reactivity .
Advanced: How do oriented electrostatic fields (ESFs) influence the catalytic behavior of this compound?
Methodological Answer:
- Experimental Setup :
- Catalyst : Rhodium porphyrin catalysts tethered to electrodes.
- Field Application : Apply a potential bias (±1.5 V) across electrodes to generate bulk ESFs.
- Product Control :
Advanced: What analytical challenges arise in quantifying reaction intermediates of this compound?
Methodological Answer:
- Instability : Diazo intermediates degrade rapidly. Use low-temperature techniques (e.g., cryogenic NMR or in-situ IR).
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) optimizes separation.
- Column : C18, 5 µm particle size.
- Mobile Phase : Acetonitrile/water gradient (60:40 to 90:10 over 20 min).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 141.1) .
Advanced: How do substituent effects modulate the reactivity of diazo derivatives like this compound?
Methodological Answer:
-
Steric Effects : Geminal dimethyl groups reduce reactivity toward nucleophiles but enhance stability.
-
Electronic Effects : Electron-withdrawing diazo group increases electrophilicity of the carbonyl.
Case Study : -
Reactivity Comparison :
Compound Reaction Rate (k, s⁻¹) Major Product This compound 0.05 Bicyclic pyrazole 1-Diazo-2-butanone 0.25 Homologated ketone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
